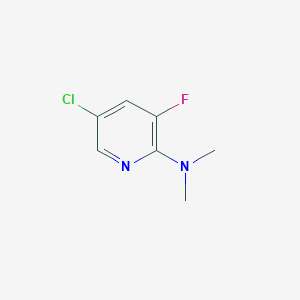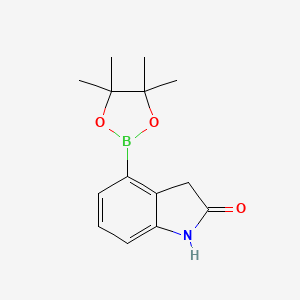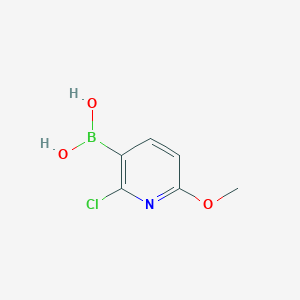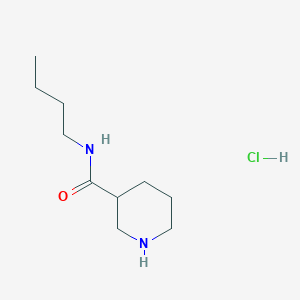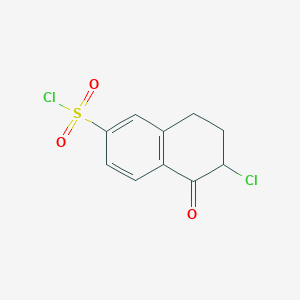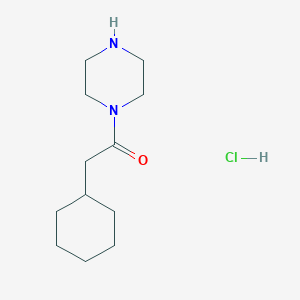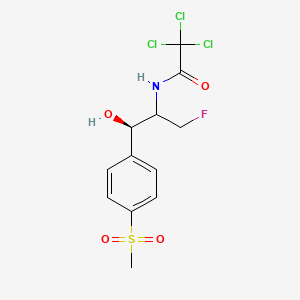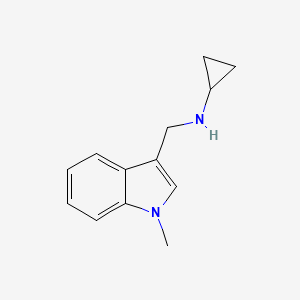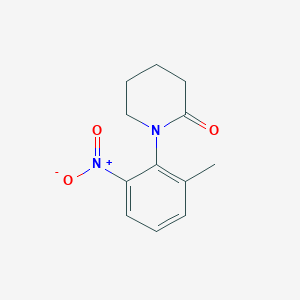![molecular formula C12H16ClNO B1462995 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide CAS No. 1221723-19-8](/img/structure/B1462995.png)
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide
Vue d'ensemble
Description
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solubility and Crystallization Studies
- Experimental and Modeling Studies on Solubility : The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures was examined using the polythermal method. The study found that S1's solubility increases with temperature, and the data were well-correlated with Apelblat and λh model equations, which could aid in the development of pharmaceutical formulations (Pascual et al., 2017).
- Continuous Crystallization Process Development : A study focused on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene, aiming to optimize the synthesis and purification processes for active pharmaceutical ingredients. The research presented methodologies for enhancing yield and productivity in pharmaceutical manufacturing (Pascual et al., 2022).
Synthetic Methodologies for Novel Compounds
- Synthesis of Propisochlor Impurities : Research into the convenient synthesis of novel impurities related to the herbicide Propisochlor highlighted the development of new synthetic approaches. This work contributes to the understanding of herbicide chemistry and the development of analytical methods for impurity identification (Behera, Mohanta, & Pati, 2022).
- Antibacterial Activity of Azole Derivatives : A study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their antibacterial activity demonstrated the potential of these compounds in medicinal chemistry, specifically against Rhizobium radiobacter (Tumosienė et al., 2012).
Applications in Agriculture and Pharmacology
- Metabolism of Chloroacetamide Herbicides : Research on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological implications of these widely used agricultural chemicals (Coleman et al., 2000).
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-8-14-12(15)10(2)13/h3-6,10H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUISDFZSWNEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





